molecular formula C10H10N2O3 B6614673 5-nitro-2-(propan-2-yl)-1,3-benzoxazole CAS No. 1707574-34-2

5-nitro-2-(propan-2-yl)-1,3-benzoxazole

Cat. No.: B6614673
CAS No.: 1707574-34-2
M. Wt: 206.20 g/mol
InChI Key: WHDTWTGRAXUEGQ-UHFFFAOYSA-N
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Description

5-nitro-2-(propan-2-yl)-1,3-benzoxazole is a heterocyclic compound that contains a benzoxazole ring substituted with a nitro group at the 5-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(propan-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with isopropyl bromide to form 2-(propan-2-yl)phenol, which is then nitrated to introduce the nitro group at the 5-position. The final step involves cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(propan-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Reduction: 5-amino-2-(propan-2-yl)-1,3-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-2-(propan-2-yl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-2-(propan-2-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-(propan-2-yl)-1,3-benzoxazole: is similar to other nitro-substituted benzoxazoles and benzothiazoles.

    Benzoxazole: A parent compound without the nitro and isopropyl substitutions.

    Benzothiazole: A similar heterocyclic compound with a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

This compound is unique due to the specific combination of the nitro and isopropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-2-propan-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6(2)10-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDTWTGRAXUEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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